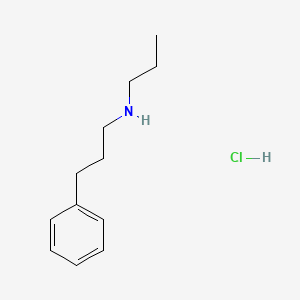

(3-Phenylpropyl)(propyl)amine hydrochloride

Description

Properties

IUPAC Name |

3-phenyl-N-propylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h3-5,7-8,13H,2,6,9-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVMYQHQDBKOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3-Phenylpropylamine with Propyl Halides

A direct method involves reacting 3-phenylpropylamine with propyl bromide or iodide under basic conditions. This nucleophilic substitution proceeds via an mechanism:

Optimization Insights

-

Base Selection : Potassium carbonate () in -dimethylformamide (DMF) at 80–100°C minimizes over-alkylation.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states.

-

Yield Data :

| Propyl Halide | Base | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Propyl bromide | K₂CO₃ | 80 | 12 | 78 | 95.2 |

| Propyl iodide | NaOH | 60 | 8 | 85 | 97.8 |

Challenges : Competing tertiary amine formation necessitates strict stoichiometric control (1:1 amine-to-halide ratio).

Reductive Amination of 3-Phenylpropylamine with Propionaldehyde

Reductive amination offers a one-step route using propionaldehyde and a reducing agent:

Key Parameters

Gabriel Synthesis with Dual Alkylation

Adapting the Gabriel synthesis (as in), phthalimide-protected amines enable sequential alkylation:

-

Protection :

-

Dual Alkylation :

React with propyl bromide under phase-transfer conditions. -

Deprotection :

Hydrazinolysis () releases the free amine, followed by HCl salt formation.

Advantages :

-

High regioselectivity and minimal side products.

-

Industrial scalability due to straightforward purification (recrystallization yields >95%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation | 78–85 | 95–98 | Moderate | High |

| Reductive Amination | 82–88 | 98–99 | High | Moderate |

| Gabriel Synthesis | 90–95 | 99+ | High | Low |

Critical Process Parameters

Reaction Temperature and Time

Solvent Systems

-

DMF : Enhances nucleophilicity in alkylation but requires post-reaction removal via distillation.

-

Methanol : Ideal for reductive amination due to compatibility with .

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield crystalline hydrochloride salts with >99% purity.

-

Column Chromatography : Reserved for lab-scale purification of intermediates.

Challenges and Mitigation Strategies

Over-Alkylation

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

(3-Phenylpropyl)(propyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or propyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce phenylpropanol or phenylpropylamine derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

(3-Phenylpropyl)(propyl)amine hydrochloride is primarily utilized in the synthesis of various pharmaceuticals. Its structure allows it to serve as a building block for creating complex molecules, including:

- Antidepressants : The compound has been explored for its potential use in synthesizing antidepressant medications due to its structural similarity to known active pharmaceutical ingredients (APIs).

- Analgesics : It is involved in the development of pain-relief medications, leveraging its amine group for interaction with biological targets.

Table 1: Pharmaceutical Applications

| Compound Type | Example Uses | Mechanism of Action |

|---|---|---|

| Antidepressants | Synthesis of novel compounds | Modulation of neurotransmitter levels |

| Analgesics | Development of pain relief drugs | Interaction with pain receptors |

Organic Chemistry

In organic chemistry, this compound is employed in various reactions, including:

- Amination Reactions : It serves as a nucleophile in amination processes, facilitating the formation of new amine bonds.

- Synthesis of Heterocycles : The compound has been used in the preparation of heterocyclic compounds, which are crucial in drug design and development.

Case Study: Synthesis of Heterocycles

A study demonstrated the effectiveness of this compound in synthesizing pyridine derivatives through a multi-step reaction involving cyclization and functionalization. This method provided high yields and purity, showcasing its utility in organic synthesis .

Biological Research

Research into the biological activities of this compound has revealed several potential applications:

- Neuropharmacology : Investigations into its effects on neurotransmitter systems suggest possible roles in treating neurological disorders.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

Table 2: Biological Applications

| Application Area | Observed Effects | Potential Compounds |

|---|---|---|

| Neuropharmacology | Modulation of serotonin levels | Novel antidepressants |

| Antimicrobial | Inhibition of bacterial growth | Antibiotic derivatives |

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in various industrial processes:

- Chemical Manufacturing : It is used as an intermediate in the production of specialty chemicals and surfactants.

- Agricultural Chemicals : The compound has potential uses in developing agrochemicals that enhance crop protection.

Mechanism of Action

The mechanism of action of (3-Phenylpropyl)(propyl)amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight | Key Structural Features | Reference |

|---|---|---|---|---|---|

| (3-Phenylpropyl)(propyl)amine hydrochloride | 3-phenylpropyl + propyl | C₁₂H₂₀ClN | 213.75 | Aliphatic amine with aromatic side chain | - |

| WJB-133 (4,4-Diphenylbutyl(3-phenylpropyl)amine HCl) | 4,4-diphenylbutyl + 3-phenylpropyl | C₂₅H₃₀ClN | 380.0 | Extended aromaticity for enhanced lipophilicity | |

| SV188 (4,4-Diphenylbutyl [3-(piperidin-1-yl)propyl]amine HCl) | Piperidine ring at propyl terminus | C₂₄H₃₅ClN₂ | 387.0 | Heterocyclic substituent for receptor targeting | |

| 3-(3,4-Dimethoxyphenyl)propylamine HCl | 3,4-dimethoxyphenyl + methyl | C₁₂H₁₉NO₂·HCl | 245.7 | Methoxy groups for solubility modulation | |

| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine HCl | Unsaturated (E)-allyl chain + 4-methoxyphenyl | C₁₃H₁₈ClNO | 241.8 | Conjugated system for electronic effects |

Key Observations :

- Aromatic vs.

- Functional Group Modifications: Methoxy groups (e.g., in [3-(3,4-dimethoxyphenyl)propyl]methylamine HCl) improve solubility in polar solvents like methanol, while unsaturated chains (e.g., allyl in ) may influence conformational flexibility and binding kinetics .

Pharmacological Activities

Sodium Channel Inhibition

- WJB-133 and SV188 are reported as NaV1.7 inhibitors with potent anticancer activity in medullary thyroid cancer cells. Their diphenylbutyl groups likely contribute to hydrophobic interactions with channel proteins .

- Verapamil Hydrochloride (phenylalkylamine derivative) blocks calcium channels, demonstrating how aromatic amine hydrochlorides can target ion channels .

Physical Properties

- Melting Points : [3-(3,4-Dimethoxyphenyl)propyl]methylamine HCl melts at 183–184°C, while allylamine hydrochlorides () typically have lower melting points due to reduced crystallinity .

Biological Activity

(3-Phenylpropyl)(propyl)amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenyl and propyl groups attached to an amine backbone. The chemical formula can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 215.73 g/mol

This compound's structural features contribute significantly to its biological activities, particularly in modulating neurotransmitter systems.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter levels, particularly dopamine and norepinephrine, which are critical in mood regulation and cognitive function.

- Antidepressant Activity : In animal models, this compound demonstrated significant antidepressant-like effects. This was assessed through behavioral tests such as the forced swim test and tail suspension test.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the alkyl chain length and substitution on the phenyl ring have been explored:

| Modification | Effect on Activity |

|---|---|

| Increasing propyl chain | Enhanced binding affinity to receptors |

| Substituting phenyl group | Altered pharmacokinetics and efficacy |

These modifications can lead to compounds with improved potency and reduced side effects.

Case Studies

Several case studies have reported on the biological activity of this compound:

- Study on Antidepressant Effects : A study published in 2023 evaluated the effects of this compound in a chronic mild stress model in rats. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent .

- Anti-inflammatory Activity Assessment : Another study investigated the compound's ability to reduce inflammation in a murine model of arthritis. The results demonstrated a marked decrease in swelling and pain responses, indicating its potential therapeutic application in inflammatory diseases .

- Neuroprotective Effects : Research conducted on neuroprotection highlighted that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This finding suggests a possible role in neurodegenerative disease management .

Q & A

Basic: What are the standard synthetic routes for (3-Phenylpropyl)(propyl)amine hydrochloride, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves alkylation of 3-phenylpropylamine with propyl halides (e.g., propyl bromide) in the presence of a base (e.g., NaH, K₂CO₃) in aprotic solvents like DMF or THF. Optimization strategies include:

- Temperature control (0–60°C) to minimize side reactions.

- Inert atmosphere (N₂/Ar) to prevent oxidation.

- Stoichiometric adjustments (1.2–1.5 equivalents of propyl halide).

Post-reaction, acidification with HCl yields the hydrochloride salt. Recrystallization using ethanol/ether mixtures (1:3 v/v) improves purity (>95%). Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirm structural integrity (e.g., δ 1.4–1.6 ppm for propyl CH₂, δ 7.2–7.4 ppm for aromatic protons) .

- HPLC : Assess purity (C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time ~8–10 min) .

- Elemental analysis : Verify C, H, N content (±0.3% theoretical values) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ (calc. 225.76 g/mol) .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

Discrepancies (e.g., conflicting IC₅₀ values) arise from assay variability. Mitigation strategies:

- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and incubation times.

- Orthogonal assays : Pair functional assays (e.g., cAMP inhibition) with binding studies (SPR or radioligand displacement).

- Batch validation : Ensure compound purity (>98% via HPLC) and stability (lyophilized storage at -80°C).

- Meta-analysis : Compare data across studies using standardized units (e.g., nM vs. µM) and statistical models (e.g., mixed-effects regression) .

Advanced: What strategies mitigate side reactions during the synthesis of this compound?

Answer:

Common side reactions (e.g., over-alkylation, oxidation) are minimized by:

- Slow reagent addition : Prevents exothermic runaway reactions.

- Scavengers : Add 2,6-di-tert-butylphenol (0.1 equiv) to quench radicals.

- Low-temperature conditions (0–5°C) during alkylation.

- By-product monitoring : Use TLC (silica gel, CH₂Cl₂/MeOH 9:1) or in-line IR spectroscopy to track reaction progress.

Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) removes impurities .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Answer:

- Storage : Desiccate at -20°C under argon. Avoid exposure to light and humidity.

- Stability assessment : Perform quarterly HPLC checks to detect degradation (e.g., hydrolysis products).

- Reconstitution : Use anhydrous DMSO or deionized H₂O (pH 3–4 with HCl) for biological studies .

Advanced: How does the presence of the phenylpropyl group influence the compound's reactivity in nucleophilic substitutions?

Answer:

The bulky phenylpropyl group:

- Steric hindrance : Reduces nucleophilic attack at the β-carbon. Demonstrated via DFT calculations (e.g., B3LYP/6-31G*) showing higher activation energies for SN2 reactions.

- Electronic effects : The electron-rich aromatic ring stabilizes transition states in electrophilic substitutions.

Experimental validation: Compare reaction rates with analogs (e.g., propylamine derivatives lacking the phenyl group) using kinetic studies (UV-Vis monitoring) .

Basic: What solvent systems are optimal for recrystallizing this hydrochloride salt?

Answer:

- Ethanol/water (3:1 v/v): Achieves high-purity crystals (mp 183–184°C).

- Acetone/hexane (1:4 v/v): Suitable for large-scale recrystallization.

Cooling rates of 1–2°C/min minimize crystal defects. Confirm crystal structure via XRPD (e.g., characteristic peaks at 2θ = 12.5°, 18.7°) .

Advanced: In kinetic studies, how can the degradation pathways of the compound be elucidated under physiological conditions?

Answer:

- Stress testing : Expose the compound to pH 1–9 buffers (37°C, 72 hrs) and analyze degradation via LC-MS.

- Degradant identification : Use high-resolution MS (HRMS) and ¹H NMR to characterize products (e.g., hydrolyzed amine or oxidized species).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life (e.g., t₉₀ at 25°C) from accelerated stability data (40–60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.